Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18645284
InChI: InChI=1S/C11H11BrN2O3/c1-3-17-11(15)8-6-14-5-7(12)9(16-2)4-10(14)13-8/h4-6H,3H2,1-2H3
SMILES:
Molecular Formula: C11H11BrN2O3
Molecular Weight: 299.12 g/mol

Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate

CAS No.:

Cat. No.: VC18645284

Molecular Formula: C11H11BrN2O3

Molecular Weight: 299.12 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate -

Specification

Molecular Formula C11H11BrN2O3
Molecular Weight 299.12 g/mol
IUPAC Name ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate
Standard InChI InChI=1S/C11H11BrN2O3/c1-3-17-11(15)8-6-14-5-7(12)9(16-2)4-10(14)13-8/h4-6H,3H2,1-2H3
Standard InChI Key PLTZFOZEETYAGM-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN2C=C(C(=CC2=N1)OC)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate, reflects its substituent positions. Its molecular formula is C₁₁H₁₁BrN₂O₃, with a molecular weight of 299.12 g/mol. Key features include:

  • Imidazo[1,2-a]pyridine core: A fused bicyclic system combining a five-membered imidazole ring and a six-membered pyridine ring.

  • Bromine at C6: Enhances electrophilic substitution reactivity.

  • Methoxy group at C7: Influences electronic distribution and solubility.

  • Ethyl carboxylate at C2: Provides a handle for further functionalization.

The SMILES notation is CCOC(=O)C1=CN2C=C(C(=CC2=N1)OC)Br, and the InChIKey is PLTZFOZEETYAGM-UHFFFAOYSA-N .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₁BrN₂O₃
Molecular Weight299.12 g/mol
Melting PointNot reported (solid at RT)
SolubilitySoluble in DMSO, Ethyl Acetate
StabilityStable under inert conditions

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically involves cyclization reactions. A common approach starts with 2-amino-5-bromopyridine, which undergoes condensation with ethyl 2-chloroacetoacetate in the presence of a base (e.g., NaHCO₃) under reflux conditions . Microwave-assisted methods have reduced reaction times to 20–30 minutes with yields exceeding 70% .

Table 2: Representative Synthesis Conditions

Starting MaterialReagents/ConditionsYield
2-Amino-5-bromopyridineEthyl 2-chloroacetoacetate, NaOH, EtOH, 50°C, 24h65%
N-Propargylpyridinium saltNaOH (aq), RT, 5 min95%

Green Chemistry Approaches

Recent advances emphasize solvent-free or aqueous conditions. For example, NaOH-promoted cycloisomerizations in water yield the product quantitatively within minutes, improving atom economy and reducing waste .

Chemical Reactivity and Functionalization

ActivityValueMethod
CYP1A2 InhibitionIC₅₀ = 0.8 μM
CYP2C19 InhibitionIC₅₀ = 1.2 μM
Anti-TB ActivityMIC = 2–8 μg/mL

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for structure-activity relationship (SAR) studies. For example:

  • Replacement of bromine with chlorine reduces CYP inhibition but enhances antibacterial activity.

  • Methoxy-to-hydroxy conversion improves solubility but decreases metabolic stability .

Prodrug Design

The ethyl ester can be hydrolyzed in vivo to the corresponding carboxylic acid, enabling prodrug strategies for enhanced bioavailability .

Comparison with Structural Analogs

Table 4: Analog Comparison

CompoundKey DifferencesBiological Profile
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylateLacks methoxy groupWeaker CYP inhibition
Ethyl 6-chloro-7-methoxyimidazo[1,2-a]pyridine-2-carboxylateChlorine instead of bromineEnhanced antibacterial
Imidazo[1,2-a]pyridine-7-carboxylic acidCarboxylic acid at C7Improved solubility

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